Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
CAS No.:
Cat. No.: VC17631950
Molecular Formula: C12H20O4S
Molecular Weight: 260.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20O4S |
|---|---|
| Molecular Weight | 260.35 g/mol |
| IUPAC Name | ethyl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
| Standard InChI | InChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3/t9-,12-/m1/s1 |
| Standard InChI Key | FXHGNNYOXDWQFY-BXKDBHETSA-N |
| Isomeric SMILES | CCOS(=O)(=O)C[C@@]12CC[C@@H](C1(C)C)CC2=O |
| Canonical SMILES | CCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O |
Introduction
Molecular and Structural Characteristics
Ethyl camphorsulfonate belongs to the class of bicyclic monoterpenoids, characterized by a norbornane framework fused with a ketone and a methanesulfonate ester. The compound’s stereochemistry at the (1S,4R) positions is essential for its interactions in chiral environments, influencing both its synthetic utility and biological activity . The bicyclo[2.2.1]heptane skeleton provides rigidity, enhancing its stability under various reaction conditions.
The methanesulfonate group acts as a leaving group in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. Its of approximately -1.5 for the sulfonate ester underscores its electrophilic nature, which is pivotal in its reactivity with nucleophiles such as amines and thiols .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of ethyl camphorsulfonate typically involves the reaction of camphorsulfonyl chloride with ethanol under basic conditions. This nucleophilic substitution proceeds via an mechanism, where the ethoxide ion displaces the chloride from the sulfonyl group. Optimal yields (53–57%) are achieved by maintaining anhydrous conditions and temperatures between 0–5°C to minimize hydrolysis .
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and purity. Post-synthesis purification involves crystallization or chromatography, with final product validation conducted via high-performance liquid chromatography (HPLC) using a column and acetonitrile/water mobile phase .
Analytical Detection and Quantification
Gas Chromatography–Mass Spectrometry (GC-MS)
Ethyl camphorsulfonate is frequently analyzed as a genotoxic impurity in active pharmaceutical ingredients (APIs). Raman et al. developed a GC-MS method using a DB-5 column (30 m × 0.32 mm, 1.0 µm film thickness) and selected ion monitoring (SIM) mode for quantification . The limit of detection (LOD) was established at 3 ppm, with linear responses observed between 3–45 ppm. Sample preparation involves dissolving the API in 1,3-dimethylimidazolidin-2-one, ensuring compatibility with the chromatographic system .
Derivatization Techniques
To enhance volatility, derivatization with sodium thiocyanate has been employed. This approach converts ethyl camphorsulfonate into ethyl thiocyanate, which is analyzed via headspace GC-MS. The method achieves a detection limit of 0.02 µg/mL and is particularly effective in detecting trace impurities in ethanol-containing formulations .
Biological and Toxicological Profile
Antimicrobial Activity
Regulatory and Industrial Implications
Pharmaceutical Applications
Ethyl camphorsulfonate is a critical intermediate in synthesizing proton pump inhibitors (PPIs) such as esomeprazole. Its presence as a residual impurity in APIs necessitates rigorous monitoring, with regulatory agencies mandating limits below 3 ppm .
Mitigation Strategies
To minimize GTI formation, manufacturers employ kinetic studies to optimize reaction conditions. For instance, Jacq et al. demonstrated that ethyl camphorsulfonate formation from ethanol and methanesulfonic acid is negligible at temperatures below 25°C, guiding safer production practices .
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